molecular formula C12H15NO4S B362318 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine CAS No. 301859-77-8

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine

Cat. No.: B362318
CAS No.: 301859-77-8
M. Wt: 269.32g/mol
InChI Key: TWRKHAYXHJCJID-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a 1,4-benzodioxin ring fused with a pyrrolidine ring and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with pyrrolidine in the presence of a sulfonylating agent. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound has been shown to inhibit cholinesterases and lipoxygenase enzymes, which are involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is unique due to the presence of both the pyrrolidine and sulfonyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRKHAYXHJCJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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